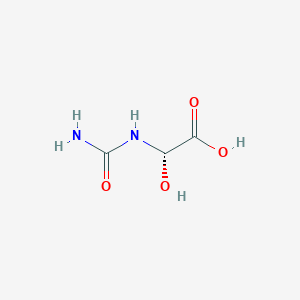![molecular formula C9H12O3 B14157328 1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol CAS No. 92474-81-2](/img/structure/B14157328.png)
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a type of vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of α-hydroxy aromatic ketones. For example, the reduction of 1-hydroxy-2-pentanone catalyzed by Candida magnolia carbonyl reductase (CMCR) with glucose dehydrogenase (GDH) from Bacillus subtilis for cofactor regeneration . The reaction conditions, such as pH, cosolvent, the amount of biocatalyst, and the presence of a cofactor (e.g., NADP+), are optimized to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound often involve biocatalytic processes due to their efficiency and selectivity. The use of whole-cell biocatalysts, such as recombinant Escherichia coli expressing CMCR and GDH genes, allows for the production of optically pure compounds under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or ethers.
Wissenschaftliche Forschungsanwendungen
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, affecting their activity and function. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol can be compared with other similar compounds, such as:
Styrene glycol:
Phenyl glycol: Another vicinal diol with a phenyl group, used in similar applications.
α,β-Dihydroxyethylbenzene: A compound with similar functional groups but different structural arrangements.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
92474-81-2 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-[2-(hydroxymethyl)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C9H12O3/c10-5-7-3-1-2-4-8(7)9(12)6-11/h1-4,9-12H,5-6H2 |
InChI-Schlüssel |
VNUQSKBTRIFRSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CO)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



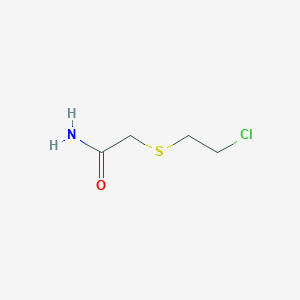

![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
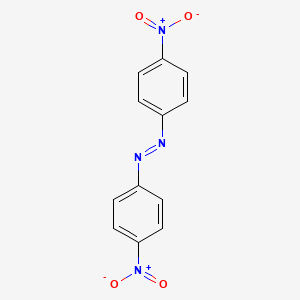
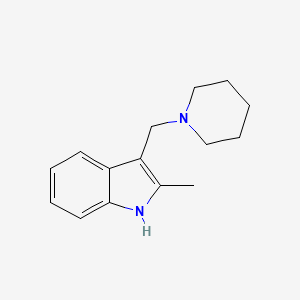
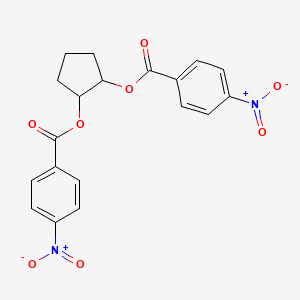
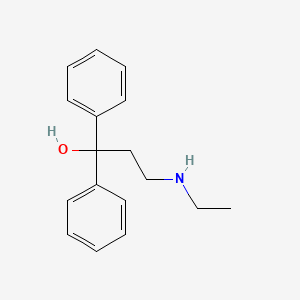
![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)

